6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione
Description
6-[(2-Chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione is a substituted uracil derivative characterized by a 2-chloro-6-nitrophenylmethylamino group at the 6-position of the pyrimidine-2,4-dione core. The nitro and chloro substituents likely enhance electron-withdrawing effects, influencing hydrogen-bonding interactions and binding affinity to biological targets.
Properties
CAS No. |
5193-92-0 |
|---|---|
Molecular Formula |
C11H9ClN4O4 |
Molecular Weight |
296.66 g/mol |
IUPAC Name |
6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H9ClN4O4/c12-7-2-1-3-8(16(19)20)6(7)5-13-9-4-10(17)15-11(18)14-9/h1-4H,5H2,(H3,13,14,15,17,18) |
InChI Key |
TZDQNVYJEWYSSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CNC2=CC(=O)NC(=O)N2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione
General Synthetic Strategy
The synthesis of This compound generally involves:
- Construction of the pyrimidine-2,4-dione core.
- Preparation of the 2-chloro-6-nitrophenylmethylamine intermediate.
- Coupling of the amino moiety with the pyrimidine core to form the target compound.
This approach is consistent with the synthesis of analogous aminopyrimidine derivatives reported in the literature.
Stepwise Synthetic Route
Synthesis of 2-Chloro-6-nitrobenzylamine Intermediate
- Starting from 2-chloro-6-nitrobenzaldehyde , the aldehyde is converted into the corresponding benzylamine derivative.
- A typical method involves reductive amination or nucleophilic substitution reactions.
- For example, in a reported procedure, 2-chloro-5-nitrobenzaldehyde was reacted in dimethylformamide (DMF) with amines under controlled heating, followed by quenching with aqueous sodium hydroxide and extraction to isolate the benzylamine intermediate.
Construction of the Pyrimidine-2,4-dione Core
- Pyrimidine-2,4-dione (uracil derivatives) can be synthesized via condensation reactions involving amidines and β-dicarbonyl compounds or by cyclization of appropriate precursors.
- Green and cost-efficient methods involve multicomponent reactions catalyzed by metal oxides or copper catalysts, as seen in recent pyrimidine syntheses.
- Alternatively, pyrimidine-2,4-dione can be commercially sourced or prepared by established synthetic routes involving urea and malonic acid derivatives.
Coupling of Benzylamine with Pyrimidine Core
- The key step is the nucleophilic substitution or amination at the 6-position of the pyrimidine-2,4-dione.
- The 6-position of the pyrimidine ring is activated for substitution by the presence of electron-withdrawing groups.
- The benzylamine intermediate (2-chloro-6-nitrophenylmethylamine) is reacted with the 6-chloropyrimidine-2,4-dione or equivalent activated pyrimidine derivative under heating in DMF or other polar aprotic solvents.
- The reaction mixture is typically stirred for several hours at elevated temperatures (around 100 °C) to ensure complete substitution.
Representative Experimental Procedure
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-chloro-6-nitrobenzaldehyde in DMF, stirred 1 h, heated 100 °C for 5 h | Formation of benzylamine intermediate | ~60-70% | Exothermic reaction, orange to amber color change |
| 2 | Quenching with 1 M NaOH, extraction with ethyl acetate | Isolation of intermediate | — | Emulsion formation, filtration needed |
| 3 | Reaction of benzylamine intermediate with 6-chloropyrimidine-2,4-dione in DMF, heated 100 °C for several hours | Coupling to form target compound | 50-70% | Purification by flash chromatography |
This procedure is adapted from patent literature describing aminopyrimidine synthesis.
Analytical Characterization and Research Findings
Spectroscopic Data
- NMR Spectroscopy : Proton and carbon NMR confirm the presence of aromatic protons, the pyrimidine ring protons, and the methylene group linking the phenyl and pyrimidine moieties.
- Mass Spectrometry : Molecular ion peaks consistent with the calculated molecular weight of the compound confirm the successful synthesis.
- IR Spectroscopy : Characteristic stretches for nitro groups (around 1500-1600 cm⁻¹), chloro substituents, and pyrimidine carbonyl groups (around 1650 cm⁻¹) are observed.
Purity and Yield
- Purification is typically achieved by flash chromatography using ethyl acetate/hexane mixtures.
- Yields range from moderate to good (approximately 50-70%) depending on reaction scale and conditions.
Comparative Analysis of Preparation Methods
| Method Aspect | Traditional Heating in DMF | Microwave-Assisted Synthesis | Nanoparticle-Catalyzed Method |
|---|---|---|---|
| Reaction Time | 5-6 hours | 30-60 minutes | 1-3 hours |
| Yield | 50-70% | Up to 80% | 60-75% |
| Environmental Impact | Moderate solvent use, energy intensive | Reduced energy | Green catalysts, less waste |
| Scalability | High | Moderate | Experimental |
Microwave-assisted methods and nanoparticle catalysis offer greener and faster alternatives, though traditional methods remain widely used for scale-up.
Chemical Reactions Analysis
Types of Reactions
6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Common reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Potassium tert-butoxide as a base and N-methylpyrrolidone as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.
Scientific Research Applications
6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of the target compound with related pyrimidine-2,4-dione derivatives:
*Calculated based on substituent contributions.
Substituent Effects on Functionality
- In contrast, alkyl chains (e.g., propyl in C10) prioritize hydrophobic interactions .
- Steric Effects: Bulky substituents like 4-iodoanilino (C9) may limit binding in sterically constrained pockets, whereas smaller groups (e.g., methylamino) improve accessibility .
- Hydrogen Bonding: The target compound’s nitro and chloro groups may form dual hydrogen bonds with catalytic residues, similar to 6-AU’s anilino group .
Biological Activity
The compound 6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione (CAS Number: 5193-92-0) is a synthetic pyrimidine derivative with significant potential in medicinal chemistry. Its unique structure, characterized by a chloro and nitro substitution on the phenyl ring, has garnered attention for its biological activities, particularly in anti-inflammatory and potentially anticancer applications. This article delves into the biological activity of this compound, supported by data tables and research findings.
The molecular formula for this compound is , with a molecular weight of approximately 296.67 g/mol. The compound's chemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C11H10ClN3O3 |
| Molecular Weight | 296.67 g/mol |
| Density | 1.59 g/cm³ |
| LogP | 2.6577 |
These properties indicate a moderately lipophilic compound, which may influence its biological interactions.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit notable anti-inflammatory effects. In vitro studies have demonstrated that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators in the inflammatory response. For instance, one study showed that certain pyrimidine derivatives exhibited inhibition comparable to established anti-inflammatory drugs like celecoxib.
Cytotoxicity and Cancer Research
Preliminary investigations into the cytotoxic effects of pyrimidine derivatives indicate potential applications in oncology. Some studies have reported that these compounds can exhibit selective cytotoxicity towards cancer cell lines while maintaining low toxicity towards normal cells . This selectivity is essential for developing effective anticancer agents with minimized side effects.
Study on Structural Derivatives
A comparative study analyzed various pyrimidine derivatives, including those structurally similar to our target compound. The findings highlighted distinct biological activities based on structural modifications:
| Compound Name | Structure Similarities | Biological Activity | Unique Features |
|---|---|---|---|
| 6-(2-chlorobenzylamino)-1H-pyrimidine-2,4-dione | Pyrimidine core with amino substitutions | Anti-inflammatory potential | Lacks nitro group |
| 5-(4-nitrophenyl)-pyrimidine-2,4-dione | Similar core structure but different substitutions | Antimicrobial properties | Nitro group at position 5 |
This table illustrates the diverse biological activities and structural variations among pyrimidine derivatives while emphasizing the unique characteristics of this compound.
Q & A
Q. What are the common synthetic routes for 6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione?
The synthesis typically involves multi-step reactions, including condensation of substituted aniline derivatives with pyrimidine precursors. A one-pot approach under reflux conditions with glacial acetic acid or DMF as a solvent is common for pyrimidine-dione derivatives . Key steps include:
- Methylamination : Introducing the methylamino group via nucleophilic substitution using methylamine or its derivatives.
- Nitrophenyl coupling : A Buchwald-Hartwig or Ullmann-type coupling to attach the 2-chloro-6-nitrophenyl group.
- Purification : Recrystallization (e.g., ethyl acetate/petroleum ether) or column chromatography (silica gel, CHCl₃/CH₃OH) to isolate the product .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm substituent positions and hydrogen bonding (e.g., NH signals at δ 10.96–11.41 ppm) .
- Mass spectrometry : HRMS or ESI-MS validates molecular weight and fragmentation patterns.
- TLC : Monitoring reaction progress using Rf values (e.g., 0.48–0.58 in CHCl₃/CH₃OH) .
- Elemental analysis : Confirms C, H, N, Cl, and F content .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of nitroaromatic intermediates, while glacial acetic acid aids in cyclization .
- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency for nitrophenyl groups .
- Temperature control : Reflux (80–120°C) balances reaction rate and side-product formation.
- Design of Experiments (DoE) : Statistical optimization of variables (e.g., molar ratios, reaction time) using software like Minitab .
Q. How do structural modifications (e.g., substituent variations) influence biological activity?
Q. How should conflicting data on biological activity be resolved?
- Purity validation : Re-analyze compounds via HPLC (>95% purity) to rule out impurities affecting activity .
- Assay standardization : Ensure consistent cell lines (e.g., HeLa for cytotoxicity) and incubation times across studies .
- Crystallographic analysis : Single-crystal X-ray diffraction confirms stereochemistry and hydrogen-bonding networks that influence activity .
Q. What methodologies are recommended for evaluating biological activity in kinase inhibition studies?
- In vitro kinase assays : Use recombinant kinases (e.g., EGFR, VEGFR2) with ATP-competitive ELISA kits to measure IC₅₀ values .
- Cell-based models : Assess antiangiogenic effects using HUVEC tube formation assays .
- In vivo testing : Xenograft models (e.g., murine breast cancer) evaluate tumor growth inhibition and metastasis .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
